molecular formula C12H16O3 B031593 3-(4-Methoxyphenyl)-2,2-dimethylpropanoic acid CAS No. 29206-06-2

3-(4-Methoxyphenyl)-2,2-dimethylpropanoic acid

Cat. No. B031593
CAS RN: 29206-06-2
M. Wt: 208.25 g/mol
InChI Key: NYDAEBWSGUNHIF-UHFFFAOYSA-N
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Patent
US06022894

Procedure details

A cooled (-78 ° C.) solution of diisopropylamine (65 g, 642 mmol) in tetrahydrofuran (THF, 800 mL) was treated with 244 mL of 2.5M n-butyl lithium (610 mmol) in hexane. The reaction was stirred for 30 minutes at room temperature, cooled to -78° C. and treated dropwise with isobutyric acid (26.8 g, 305 mmol) and hexamethylphosphoramide (HMPA, 54.7 g, 305 mmol). The reaction was stirred for 30 minutes at room temperature and treated with 4-methoxybenzyl chloride (43.4 g, 277 mmol). The reaction was stirred for 48 hours at room temperature and treated with 10% HCl (200 mL). The reaction was concentrated to 300 mL and diluted to 600 mL with water. The resulting solution was extracted with diethyl ether (2×300 mL) and the combined ether extracts were washed with 10% HCl (2×200 mL). The ether extract was then extracted with 1N NaOH (3×200 mL). The combined 1N NaOH washes were made acidic (pH 1) by the addition of concentrated HCl, and the resulting solution was extracted with diethyl ether (3×300 mL). The combined ether extracts were dried over anhydrous magnesium sulfate, filtered, and concentrated to afford 32.6 g of 2,2-dimethyl-3-(4-methoxyphenyl)propionic acid as an oil: GC/EI-MS, m/z (rel. int.) 208 (M+, 7), 121 (100), 91 (5), 77 (6).
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
244 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
26.8 g
Type
reactant
Reaction Step Three
Quantity
54.7 g
Type
reactant
Reaction Step Three
Quantity
43.4 g
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.[C:13]([OH:18])(=[O:17])[CH:14]([CH3:16])[CH3:15].CN(C)P(N(C)C)(N(C)C)=O.[CH3:30][O:31][C:32]1[CH:39]=[CH:38][C:35]([CH2:36]Cl)=[CH:34][CH:33]=1.Cl>O1CCCC1.CCCCCC>[CH3:15][C:14]([CH3:16])([CH2:36][C:35]1[CH:38]=[CH:39][C:32]([O:31][CH3:30])=[CH:33][CH:34]=1)[C:13]([OH:18])=[O:17]

Inputs

Step One
Name
Quantity
65 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
800 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
244 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
26.8 g
Type
reactant
Smiles
C(C(C)C)(=O)O
Name
Quantity
54.7 g
Type
reactant
Smiles
CN(P(=O)(N(C)C)N(C)C)C
Step Four
Name
Quantity
43.4 g
Type
reactant
Smiles
COC1=CC=C(CCl)C=C1
Step Five
Name
Quantity
200 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred for 30 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to -78° C.
STIRRING
Type
STIRRING
Details
The reaction was stirred for 30 minutes at room temperature
Duration
30 min
STIRRING
Type
STIRRING
Details
The reaction was stirred for 48 hours at room temperature
Duration
48 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated to 300 mL
ADDITION
Type
ADDITION
Details
diluted to 600 mL with water
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with diethyl ether (2×300 mL)
WASH
Type
WASH
Details
the combined ether extracts were washed with 10% HCl (2×200 mL)
EXTRACTION
Type
EXTRACTION
Details
The ether extract
EXTRACTION
Type
EXTRACTION
Details
was then extracted with 1N NaOH (3×200 mL)
ADDITION
Type
ADDITION
Details
by the addition of concentrated HCl
EXTRACTION
Type
EXTRACTION
Details
the resulting solution was extracted with diethyl ether (3×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ether extracts were dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC(C(=O)O)(CC1=CC=C(C=C1)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 32.6 g
YIELD: CALCULATEDPERCENTYIELD 56.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.